2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid

Description

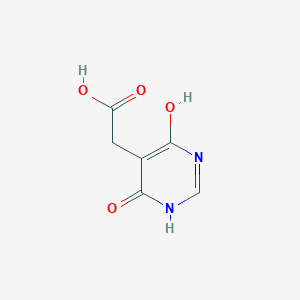

2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid (CAS 72060-94-7) is a pyrimidine derivative featuring a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, and an acetic acid moiety at position 3.

Properties

IUPAC Name |

2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4(10)1-3-5(11)7-2-8-6(3)12/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKVTVXWMUQRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid typically involves the condensation of malonic acid derivatives with guanidine in the presence of sodium ethoxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with pyrimidine-related enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Key Differences

2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic Acid Hydrochloride (CAS 2094145-48-7)

- Structure : Ethyl and methyl groups at positions 2, 4, and 6; hydrochloride salt.

- Properties : Increased lipophilicity due to alkyl groups; the hydrochloride salt enhances water solubility. Molecular weight: 230.69 .

- Implications : The ethyl and methyl groups may improve membrane permeability, while the salt form aids in formulation.

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic Acid (CAS 933687-60-6)

- Structure: Amino and methyl groups at positions 2, 4, and 6.

- Properties: Molecular formula C₈H₁₁N₃O₂; molar mass 181.19.

- Implications: The amino group may facilitate hydrogen bonding, while methyl groups reduce polarity.

2-(2-(Sec-Butyl)-4,6-dimethylpyrimidin-5-yl)acetic Acid (CAS 1342546-72-8)

- Structure : Sec-butyl and methyl groups at positions 2, 4, and 6.

- Properties : Molecular formula C₁₂H₁₈N₂O₂; molar mass 222.28. The bulky sec-butyl group increases lipophilicity .

- Implications : Enhanced lipid solubility could improve bioavailability but may reduce water solubility.

(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic Acid (CAS 419565-13-2)

- Structure : Additional keto groups and a methyl substituent on a saturated pyrimidine ring.

- Properties : Molecular formula C₇H₁₀N₂O₆. The keto groups and ring saturation alter electronic properties and hydrogen-bonding capacity .

2-(4-Hydroxy-6-methylpyrimidin-5-yl)acetic Acid (CAS 856153-24-7)

- Structure : Single hydroxyl and methyl groups at positions 4 and 6.

- Properties : Molecular weight 168; reduced hydroxylation decreases acidity and polarity .

- Implications : Lower polarity may enhance passive diffusion across biological membranes.

2-(2-Phenylpyrimidin-5-yl)acetic Acid (CAS 5810-65-1)

- Structure : Phenyl group at position 2.

- Properties: Molecular formula C₁₂H₁₀N₂O₂.

- Implications : Improved binding to hydrophobic enzyme pockets or receptors.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Pharmacological Potential: Pyrimidine derivatives are associated with diverse activities, including antifungal and antitumor effects . Substituents like amino or hydroxyl groups may enhance target binding, while alkyl or aromatic groups modulate bioavailability.

- Acidity and Solubility : The dihydroxy groups in the target compound increase acidity (similar to ethyl 2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate, pKa ~3.36 ), favoring ionic interactions. Hydrochloride salts (e.g., ) improve solubility for parenteral formulations.

- Metabolic Stability : Ester derivatives (e.g., methyl or ethyl esters ) may act as prodrugs, with improved absorption and slower hydrolysis to active forms.

Biological Activity

2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.15 g/mol. The compound features a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, and an acetic acid moiety at position 5.

1. Enzyme Inhibition

Research has indicated that derivatives of pyrimidines, including this compound, exhibit significant enzyme inhibition properties. A study highlighted that certain pyrimidine derivatives can inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. This inhibition is crucial as excessive NO production is associated with inflammatory responses . The IC50 values for various derivatives ranged from 2 µM to 36 µM, indicating varying degrees of potency in inhibiting NO production .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds containing the pyrimidine structure have shown activity against various bacterial strains. For instance, studies have reported that similar compounds exhibit broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

3. Antiviral Properties

While specific antiviral data on this compound is limited, related compounds have demonstrated antiviral activity against several viruses including HIV and herpes simplex virus (HSV). The antiviral efficacy often requires high concentrations (above 100 µg/mL), but certain modifications to the pyrimidine structure have led to enhanced activity at lower concentrations .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrimidine derivatives:

The mechanism by which this compound exerts its biological effects can be attributed to its structural features that allow for interactions with various biological targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially altering their activity or stability. Additionally, the acetic acid moiety may enhance solubility and bioavailability, facilitating its interaction within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.